MFCD02349677
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Overview
Description
MFCD02349677 is a chemical compound with unique properties that have garnered interest in various scientific fields. This compound is known for its potential applications in chemistry, biology, medicine, and industry. Understanding its synthesis, reactions, and applications can provide valuable insights into its utility and potential.
Preparation Methods
Synthetic Routes: The preparation of MFCD02349677 may involve multi-step organic synthesis, starting from readily available precursors. Each step would require precise control of reaction conditions such as temperature, pressure, and pH to ensure the desired product is obtained.
Reaction Conditions: Common reaction conditions include the use of solvents, catalysts, and reagents that facilitate the formation of the compound. For instance, the use of specific catalysts can enhance the reaction rate and yield.
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring safety, and minimizing environmental impact.
Chemical Reactions Analysis
MFCD02349677 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different properties and applications.
Substitution: Substitution reactions involve replacing one functional group in the compound with another, potentially altering its chemical and physical properties.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Like halogens or alkylating agents.
Major Products
Oxidized Products: These may include various oxygenated derivatives.
Reduced Products: Such as hydrogenated forms of the compound.
Substituted Products: Depending on the substituent introduced, these products can vary widely in structure and function.
Scientific Research Applications
MFCD02349677 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent or intermediate in organic synthesis, aiding in the development of new compounds.
Biology: The compound may be utilized in biochemical assays and studies to understand its interaction with biological molecules.
Industry: Used in the production of materials, chemicals, or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which MFCD02349677 exerts its effects involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, the compound likely interacts with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the context in which the compound is used.
Comparison with Similar Compounds
MFCD02349677 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functional groups, such as MFCD02349678 or MFCD02349679.
Uniqueness: this compound may exhibit unique properties such as higher reactivity, selectivity, or stability compared to its analogs. These unique features make it particularly valuable in specific applications.
Properties
IUPAC Name |
(E)-2-cyano-N-[5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14Cl2N4O4S/c25-17-4-1-15(21(26)11-17)10-20-13-28-24(35-20)29-23(31)16(12-27)9-19-7-8-22(34-19)14-2-5-18(6-3-14)30(32)33/h1-9,11,13H,10H2,(H,28,29,31)/b16-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBHLAVZFBKAOAM-CXUHLZMHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=C(C#N)C(=O)NC3=NC=C(S3)CC4=C(C=C(C=C4)Cl)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=NC=C(S3)CC4=C(C=C(C=C4)Cl)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14Cl2N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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